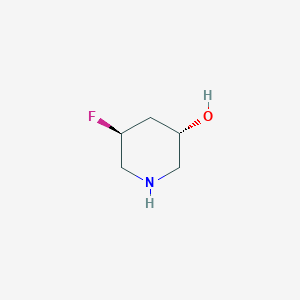
trans-3,4-Dichlorocyclobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3,4-Dichlorocyclobutene: is a chemical compound with the molecular formula C4H4Cl2. It is a derivative of cyclobutene, where two chlorine atoms are attached to the third and fourth carbon atoms in a trans configuration. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dichlorocyclobutene typically involves the chlorination of cyclobutene. One common method is the addition of chlorine gas to cyclobutene in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: trans-3,4-Dichlorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with reagents like hydrogen halides.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Hydrogen Halides: For addition reactions.
Cycloaddition Reagents: Such as nitrile oxides for forming polycyclic compounds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cyclobutenes can be formed.
Addition Products: Halogenated cyclobutanes.
Cycloaddition Products: Complex polycyclic structures.
科学的研究の応用
Chemistry: trans-3,4-Dichlorocyclobutene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are studied for their potential biological activity and as intermediates in the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of trans-3,4-Dichlorocyclobutene in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond in the cyclobutene ring reacts with electrophiles, leading to the formation of addition products .
類似化合物との比較
cis-3,4-Dichlorocyclobutene: The cis isomer of the compound, which has different spatial arrangement of chlorine atoms.
1,2-Dichlorocyclobutene: Another isomer with chlorine atoms on the first and second carbon atoms.
3,4-Dibromocyclobutene: A similar compound where bromine atoms replace chlorine atoms.
Uniqueness: trans-3,4-Dichlorocyclobutene is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and the types of products formed in chemical reactions .
特性
分子式 |
C4H4Cl2 |
|---|---|
分子量 |
122.98 g/mol |
IUPAC名 |
(3S,4S)-3,4-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1 |
InChIキー |
MNOAQNJDZROAPA-IMJSIDKUSA-N |
異性体SMILES |
C1=C[C@@H]([C@H]1Cl)Cl |
正規SMILES |
C1=CC(C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
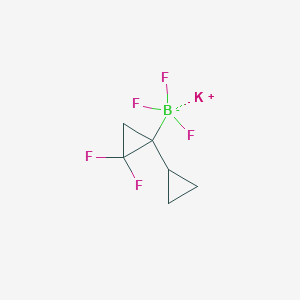
![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
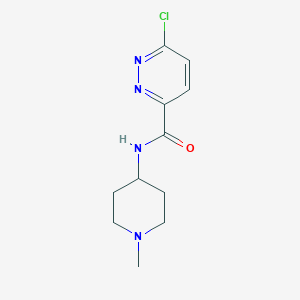
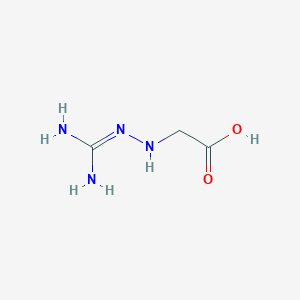
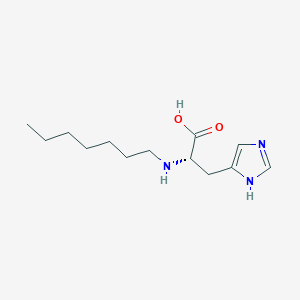


![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
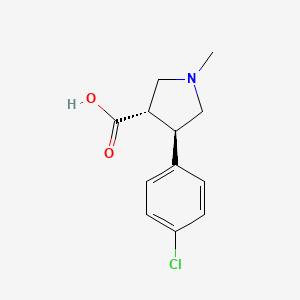
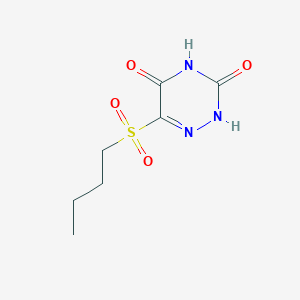
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
